4,6-Bis(chloromethyl)-m-xylene
Overview
Description
Synthesis Analysis
The synthesis of "4,6-Bis(chloromethyl)-m-xylene" involves catalyzed chloromethylation reactions of m-xylene with hydrochloric acid and formaldehyde or trioxane. Strong organic acids such as trichloroacetic acid (CCl3COOH), dichloroacetic acid (CHCl2COOH), and trifluoromethanesulfonic acid (CF3SO3H) have been identified as efficient catalysts for this reaction. The process yields chloromethylated derivatives of m-xylene, including "4,6-Bis(chloromethyl)-m-xylene," under specific conditions, with yields as high as around 70% when using CF3SO3H under appropriate conditions (Kishida et al., 2009).
Scientific Research Applications
Catalytic Chloromethylation : Kishida et al. (2009) demonstrated the use of strong organic acids as efficient catalysts for the chloromethylation of m-xylene, yielding products like 1,3-bis(chloromethyl)-4,6-dimethylbenzene. This process is significant for chemical synthesis and industrial applications (Kishida et al., 2009).
Hydrolysis in Alkali Solution : Horie and Yoshida (1974) studied the hydrolysis of 4,6-bis(chloromethyl)-m-xylene in alkali solutions, finding that surface active agents can significantly enhance the yield. This research is relevant for understanding the chemical behavior and potential applications in organic synthesis (Horie & Yoshida, 1974).
Spin States in Chemistry : Trindle, Datta, and Mallik (1997) conducted studies on the spin states of bis(chloromethylene)-m-phenylene and other related compounds, which is crucial for understanding the electronic properties of these materials and their potential in materials science (Trindle, Datta, & Mallik, 1997).
Hydrodechlorination Studies : LaPierre, Wu, Kranich, and Weiss (1978) researched the hydrodechlorination of chlorinated compounds in xylene, providing insights into chemical reactions that are important for environmental chemistry and pollution control (LaPierre, Wu, Kranich, & Weiss, 1978).
Polymer Chemistry : Heber (1963) explored the morphological structures of polymers derived from compounds like 4,6-bis(chloromethyl)-m-xylene, contributing to the field of polymer science and materials engineering (Heber, 1963).
Hydrogen Storage in Polymers : Wood et al. (2007) synthesized hypercrosslinked polymer networks using bischloromethyl monomers, demonstrating their potential in hydrogen storage. This research is significant for energy storage applications (Wood et al., 2007).
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity or flammability, as well as appropriate safety precautions.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
1,5-bis(chloromethyl)-2,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALHTPIEJQBDEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CCl)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935927 | |
Record name | 1,5-Bis(chloromethyl)-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(chloromethyl)-m-xylene | |
CAS RN |
1585-15-5 | |
Record name | 1,3-Bis(chloromethyl)-4,6-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1585-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,5-bis(chloromethyl)-2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Bis(chloromethyl)-m-xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Bis(chloromethyl)-m-xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Bis(chloromethyl)-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Bis(chloromethyl)-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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